molecular formula C28H50O4Pt.C6H14N2 B1139251 MIRIPLATIN CAS No. 104276-92-8

MIRIPLATIN

货号: B1139251
CAS 编号: 104276-92-8
分子量: 759.97
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

Miriplatin is synthesized by reacting cis-dichloro-[(1R,2R)-(-)-cyclohexanediamine] platinum (II) with silver nitrate to form a platinum-nitrate complex. This complex is then reacted with myristic acid to produce this compound . The reaction conditions typically involve an inert atmosphere and controlled temperatures to ensure the stability of the platinum complex.

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors under stringent quality control measures. The process involves the same synthetic route but is optimized for higher yields and purity. The final product is formulated as a suspension with lipiodol for use in transcatheter arterial chemoembolization .

化学反应分析

Types of Reactions

Miriplatin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

Miriplatin has several scientific research applications:

作用机制

相似化合物的比较

Similar Compounds

    Cisplatin: Another platinum-based anticancer drug used in various cancers.

    Carboplatin: A platinum compound with a similar mechanism of action but different pharmacokinetics.

    Oxaliplatin: Used primarily in colorectal cancer treatment.

Uniqueness of Miriplatin

This compound is unique due to its lipophilic nature, which allows for prolonged retention in liver tumors when administered via transcatheter arterial chemoembolization. This property enhances its therapeutic efficacy and reduces systemic side effects compared to other platinum-based drugs .

生物活性

Miriplatin is a novel lipophilic platinum compound developed primarily for the treatment of hepatocellular carcinoma (HCC). Its unique formulation allows for selective retention in tumor tissues, enhancing its therapeutic efficacy while minimizing systemic toxicity. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, clinical applications, and comparative studies with other treatments.

This compound is characterized by its formulation as a stable colloidal emulsion that can be administered via intra-arterial routes. This method allows for prolonged retention within hepatic tumors, which is crucial for maximizing local drug concentrations while limiting exposure to healthy tissues.

  • Stability and Release : this compound exhibits a slow release of active platinum derivatives, particularly the DPC (diaminocyclohexane platinum complex), which binds to nuclear DNA to exert its antitumor effects. Studies indicate that only about 1% and 4% of the platinum is released into the bloodstream after one and three months, respectively, when suspended in physiological saline .
  • Tissue Distribution : Following administration, this compound shows a preferential accumulation in liver tissues. A study involving normal dogs demonstrated significant retention in the liver with minimal distribution to other organs such as the lungs and kidneys . Table 1 summarizes the tissue distribution findings:
TissuePlatinum Concentration (µg/g)
Liver51.51
Lung9.75
Spleen0.39
Kidney0.20
Gallbladder0.04

2. Clinical Applications and Efficacy

This compound has been approved for use in combination with transcatheter arterial chemoembolization (TACE) for patients with HCC. Its efficacy has been compared with traditional therapies such as cisplatin.

  • Combination Therapy : A retrospective study evaluated the safety and efficacy of this compound combined with cisplatin versus cisplatin alone in TACE procedures. The results indicated that this compound not only improved local tumor control but also reduced systemic side effects typically associated with cisplatin therapy, such as nausea and renal dysfunction .
  • Case Studies : In clinical settings, patients treated with this compound demonstrated improved outcomes compared to those receiving standard therapies. For instance, a cohort study reported a significant decrease in tumor size among patients receiving this compound-lipiodol compared to those treated with cisplatin-lipiodol .

3. Research Findings

Several studies have explored the antitumor activity of this compound in various preclinical models:

  • In Vivo Studies : Research involving BALB/c mice bearing HepG-2 cells showed that this compound significantly inhibited tumor growth compared to controls. The combination of this compound with REGO microspheres further enhanced therapeutic efficacy .
  • Liposome Formulation : Another innovative approach involved encapsulating this compound in liposomes (lipomiriplatins), which aimed to improve systemic delivery and targeting of tumors beyond the liver. Initial results suggest that this formulation could enhance bioavailability and therapeutic index .

4.

This compound represents a promising advancement in the treatment of hepatocellular carcinoma due to its unique pharmacological properties that allow for targeted delivery and reduced systemic toxicity. Ongoing research continues to elucidate its full potential, including combination therapies and novel formulations that may expand its applicability in oncology.

属性

CAS 编号

104276-92-8

分子式

C28H50O4Pt.C6H14N2

分子量

759.97

同义词

MIRIPLATIN

产品来源

United States
Customer
Q & A

Q1: How does Miriplatin exert its antitumor activity?

A1: this compound, like other platinum-based drugs, exerts its antitumor effect by binding to DNA and forming platinum-DNA adducts. [, ] This binding disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). [] this compound exhibits a high affinity for Lipiodol, an oily contrast agent, which allows for sustained release and localized accumulation of the drug at the tumor site after intra-arterial administration. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound's molecular formula is C32H66N2O4Pt. Its molecular weight is 718.95 g/mol. []

Q3: What is the impact of this compound's lipophilic nature on its administration and distribution?

A3: The lipophilic nature of this compound allows it to be effectively suspended in Lipiodol. [, ] This property facilitates its delivery via transarterial chemoembolization (TACE), enabling targeted delivery to the tumor site while minimizing systemic exposure. [, , , , ]

Q4: What are the spectroscopic data available for this compound?

A4: Studies have utilized various analytical techniques to characterize this compound, including elemental analysis, electrospray ionization mass spectrometry (ESI-MS), Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), and thermal analysis. [, ]

Q5: Are there specific formulation strategies to enhance this compound's stability, solubility, or bioavailability?

A6: Research on this compound formulation focuses on improving its delivery and therapeutic efficacy. One approach involves creating a freeze-drying preparation that ensures uniform particle size and prevents layering during storage. [] Another strategy involves developing a less-viscous oil-in-water emulsion using a water-soluble contrast agent instead of only Lipiodol. [] This approach aims to enhance drug distribution within the tumor and potentially improve treatment outcomes. []

Q6: What is known about the pharmacokinetics of this compound?

A7: Studies in beagle dogs utilizing size exclusion chromatography-inductively coupled plasma mass spectrometry (SEC-ICP-MS) identified this compound and four metabolites in plasma after intra-hepatic artery administration. [] The primary metabolite (m2) showed association with plasma proteins, while this compound itself did not. [] Further research is needed to fully elucidate the pharmacokinetic profile of this compound in humans.

Q7: What are the known mechanisms of resistance to this compound?

A9: In a rat hepatoma cell line, acquired resistance to this compound was associated with increased expression of the anti-apoptotic protein Bcl-2, leading to reduced apoptosis induction. [] This resistance mechanism differed from cisplatin resistance, indicating distinct pathways. []

Q8: What strategies are being explored to improve the targeted delivery of this compound?

A11: Research focuses on enhancing this compound's delivery to tumor sites while minimizing systemic exposure. Strategies include using microballoon-occluded TACE (B-TACE) [, , ], which utilizes a microballoon catheter to occlude blood flow in the target artery, allowing for increased drug accumulation within the tumor. Other approaches involve developing monodisperse solid-in-oil-in-water emulsions [] and exploring combination therapies with other agents like cisplatin. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。